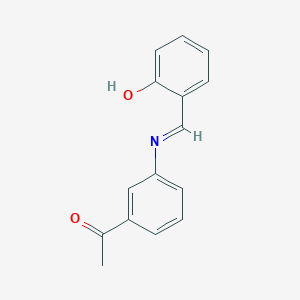

ALPHA-(3-ACETYLPHENYLIMINO)-O-CRESOL

Description

α-(3-Acetylphenylimino)-o-cresol is an organic compound derived from o-cresol (2-methylphenol) through substitution with a 3-acetylphenylimino group. These compounds are typically synthesized via condensation reactions between activated phenolic intermediates and amine-containing precursors, often employing reagents like oxalyl chloride and triethylamine (TEA) as catalysts . Such derivatives are of interest in organic synthesis, materials science, and pharmaceutical research due to their tunable electronic and steric properties.

Properties

IUPAC Name |

1-[3-[(2-hydroxyphenyl)methylideneamino]phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-11(17)12-6-4-7-14(9-12)16-10-13-5-2-3-8-15(13)18/h2-10,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQORNWAPCFEIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N=CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70418794 | |

| Record name | (6E)-6-[(3-Acetylanilino)methylidene]cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70418794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

788-18-1 | |

| Record name | NSC116578 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (6E)-6-[(3-Acetylanilino)methylidene]cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70418794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA-(3-ACETYLPHENYLIMINO)-O-CRESOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ALPHA-(3-ACETYLPHENYLIMINO)-O-CRESOL typically involves the condensation reaction between 3-acetylphenylamine and o-cresol. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation.

Industrial Production Methods: In an industrial setting, the production of ALPHA-(3-ACETYLPHENYLIMINO)-O-CRESOL can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: ALPHA-(3-ACETYLPHENYLIMINO)-O-CRESOL can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the acetyl group, leading to the formation of carboxylic acids.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride. Reduction usually targets the imino group, converting it into an amine.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at the ortho and para positions relative to the imino group. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Chlorine gas for chlorination, nitric acid for nitration, sulfuric acid for sulfonation.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: ALPHA-(3-ACETYLPHENYLIMINO)-O-CRESOL is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor for specific enzymes, providing insights into their mechanisms of action.

Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for the development of new drugs.

Industry: In the industrial sector, ALPHA-(3-ACETYLPHENYLIMINO)-O-CRESOL is used in the production of dyes and pigments. Its chemical properties make it suitable for use in various formulations, providing color stability and resistance to fading.

Mechanism of Action

The mechanism of action of ALPHA-(3-ACETYLPHENYLIMINO)-O-CRESOL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. In the case of antimicrobial activity, it disrupts the cell membrane integrity of microorganisms, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of α-(3-acetylphenylimino)-o-cresol analogs:

Notes:

- In contrast, methyl and xylyl groups are electron-donating, which may stabilize the aromatic ring .

- Steric Considerations: Bulky substituents (e.g., 3,4-dimethylphenyl) may hinder reaction kinetics, whereas smaller groups (e.g., propylimino) enhance molecular flexibility .

- Solubility and Stability: Pyridyl and nitro groups could improve water solubility via polar interactions, while xylyl and aliphatic chains may favor organic phase partitioning .

Biological Activity

ALPHA-(3-acetylphenylimino)-O-cresol is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, toxicological assessments, and relevant case studies.

Chemical Structure and Properties

ALPHA-(3-acetylphenylimino)-O-cresol is characterized by its unique structure, which includes an acetyl group attached to a phenyl ring, contributing to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of ALPHA-(3-acetylphenylimino)-O-cresol has been evaluated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds related to cresols exhibit significant antimicrobial properties. For instance, cresols have been shown to inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

Some studies have suggested that derivatives of cresols can induce apoptosis in cancer cells. The exact mechanisms may involve the modulation of signaling pathways associated with cell survival and proliferation.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of ALPHA-(3-acetylphenylimino)-O-cresol.

- Acute Toxicity : In animal studies, high doses of cresols have resulted in adverse effects such as liver and kidney damage. For example, rats exposed to high concentrations (up to 30,000 ppm) exhibited increased liver weights and signs of hepatotoxicity .

- Chronic Exposure : Long-term studies have shown that exposure to cresols can lead to more severe outcomes, including potential carcinogenic effects. In a study conducted on rats and mice, increased incidences of renal tubule adenoma were noted at high exposure levels .

Data Tables

| Study Type | Organism | Dose (ppm) | Observed Effects |

|---|---|---|---|

| Acute Toxicity | Rats | 30,000 | Increased liver weights; signs of hepatotoxicity |

| Chronic Exposure | Rats & Mice | 15,000 | Increased incidence of renal tubule adenoma |

| Antimicrobial Efficacy | Bacterial Strains | Various | Inhibition of growth in multiple bacterial species |

Case Studies

Several case studies have documented the biological effects of cresol derivatives, including ALPHA-(3-acetylphenylimino)-O-cresol:

- Case Study on Antimicrobial Efficacy : A study demonstrated that a related compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption.

- Case Study on Cancer Cell Lines : Research involving cancer cell lines indicated that treatment with ALPHA-(3-acetylphenylimino)-O-cresol resulted in a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.